4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H17BO3. This compound is notable for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an oxetane ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an oxetane derivative. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron-containing intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a transition metal catalyst such as palladium or nickel.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Biological Research: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as hydroxyl and amino groups. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The oxetane ring can also participate in ring-opening reactions, further contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the oxetane ring, making it less versatile in certain reactions.
2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an ethynyl group instead of an oxetane ring, leading to different reactivity and applications.
4-ethynylphenylboronic acid pinacol ester: Contains a phenyl ring and an ethynyl group, offering different electronic and steric properties.
The unique combination of the dioxaborolane and oxetane rings in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various fields of scientific research.
Properties
CAS No. |
2098279-67-3 |
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Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h8H,5-7H2,1-4H3 |
InChI Key |
JJISZIVZKQQSSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2COC2 |
Purity |
95 |
Origin of Product |
United States |
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